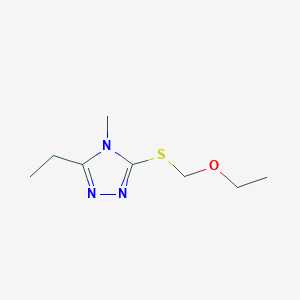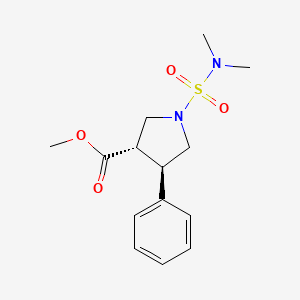
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMSMPM and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMSMPM is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. DMSMPM has been shown to bind to these receptors with high affinity, leading to the modulation of their downstream signaling pathways.
Biochemical and Physiological Effects:
DMSMPM has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to the regulation of neuronal excitability and synaptic plasticity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, DMSMPM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
DMSMPM has several advantages for lab experiments. It is a highly specific ligand for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, DMSMPM has some limitations for lab experiments. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its usefulness for long-term studies.
Orientations Futures
There are several future directions for research on DMSMPM. One potential area of research is the development of more water-soluble analogs of DMSMPM, which would make it easier to use in aqueous solutions. Another area of research is the development of more potent and selective ligands for sigma-1 receptors, which could lead to the development of more effective treatments for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of DMSMPM and its potential therapeutic applications.
Conclusion:
In conclusion, DMSMPM is a chemical compound that has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the modulation of sigma-1 receptors and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on DMSMPM, including the development of more water-soluble analogs and more potent and selective ligands for sigma-1 receptors.
Méthodes De Synthèse
The synthesis of DMSMPM involves the reaction of N-methyl-1-(3-phenylphenyl)methanamine with dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
DMSMPM has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in a variety of physiological processes including pain perception, mood regulation, and learning and memory. DMSMPM has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(2)21(19,20)18(3)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUPPRKMGSUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)

![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)